tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
Overview
Description
“tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the empirical formula C10H18BrNO2 . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CBr)C1
. The InChI key for this compound is NQNGQGISAMHLST-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 300.1±15.0 °C and a predicted density of 1.312±0.06 g/cm3 . Its pKa is predicted to be -2.14±0.40 .Scientific Research Applications
Structural Analysis and Molecular Interactions
The compound has been studied for its structural properties and molecular interactions. For instance, research demonstrates that certain molecular structures with tert-butyl groups are linked through hydrogen bonds and π-π stacking interactions, forming dimers and chains, which are critical in understanding the compound's behavior in various contexts (Portilla et al., 2011). Additionally, the impact of minor changes in remote substituents on the hydrogen-bonded structures of related compounds has been observed, highlighting the subtle but significant effects of molecular variations (Trilleras et al., 2008).
Synthetic Routes and Potential Inhibitory Properties
The compound serves as a building block in the synthesis of various structures, including those with potential inhibitory properties against protein kinases, which are vital in pharmacological research (Vilkauskaitė et al., 2013). The synthetic routes and the resultant compounds' characterization offer insights into the broad applications of tert-butyl-based compounds in developing bioactive molecules.
Reaction Mechanisms and Chemical Synthesis
Research delves into the reaction mechanisms involving tert-butyl-based compounds, providing a deeper understanding of their reactivity and potential applications in chemical synthesis. For instance, studies on the cascade reactions of certain tert-butyl derivatives under specific conditions have shed light on the formation of structurally unique compounds (Ivanov, 2020). Moreover, the exploration of different reaction media and their impact on the regioselectivity of tert-butyl-based compounds enriches the knowledge of their chemical behavior (Martins et al., 2012).
Crystal Structure and Molecular Dynamics
The crystal structure and molecular dynamics of tert-butyl-based compounds have been studied extensively. These studies reveal how minor alterations in molecular structure can lead to significant changes in the properties and behavior of these compounds, which is crucial for their application in various scientific fields (Cruz et al., 2008).
Safety and Hazards
This compound is classified as an irritant . It has hazard statements H302+H312-H314, which indicate that it is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing mouth .
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrazolo[4,3-c]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-4-5-14-7-8(10)9(6-13)15-16/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBYCOALABVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648799 | |
Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072249-77-4 | |
Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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